molecular formula C7H4ClIN2 B1424167 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine CAS No. 1190310-51-0

5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1424167
CAS No.: 1190310-51-0
M. Wt: 278.48 g/mol
InChI Key: INXXPKHKUUMVKX-UHFFFAOYSA-N
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Description

5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains both chlorine and iodine atoms attached to a pyrrolo[2,3-c]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine typically involves the halogenation of pyrrolo[2,3-c]pyridine derivatives. One common method includes the use of N-iodosuccinimide (NIS) for iodination and a chlorinating agent such as thionyl chloride or phosphorus pentachloride for chlorination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-3-iodo-1H-pyrrolo[2,3-c]pyridine .

Mechanism of Action

The mechanism of action of 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a valuable tool in cancer research and drug development.

Comparison with Similar Compounds

Comparison: 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a distinct entity in medicinal chemistry .

Properties

IUPAC Name

5-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-7-1-4-5(9)2-10-6(4)3-11-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXXPKHKUUMVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=CN=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696641
Record name 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-51-0
Record name 5-Chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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